
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid (TFTPCA) is a synthetic compound with a wide range of applications in the scientific research field. It is a trifluoromethoxy derivative of pyridine, and is used in a variety of organic synthesis reactions. TFTPCA is available commercially in 95% purity, and is used in a variety of laboratory experiments and processes.
Applications De Recherche Scientifique
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new materials. It is also used in the synthesis of polymers, catalysts, and other materials used in the chemical industry. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new analytical methods.
Mécanisme D'action
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is an acid, and as such, it acts as an acid catalyst in organic synthesis reactions. It is able to catalyze the formation of new bonds between molecules, as well as the breakdown of existing bonds. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can also act as a proton donor, allowing for the transfer of protons between molecules. This allows for the formation of new molecules, and the breakdown of existing ones.
Biochemical and Physiological Effects
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, and as an agonist of the serotonin receptor 5-HT2A. It has also been found to have a variety of anti-inflammatory effects, as well as an ability to reduce the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a commercially available compound, and is available in 95% purity. It is also a relatively stable compound, with a relatively high boiling point and low vapor pressure. Additionally, it is relatively non-toxic and non-volatile, making it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive, and is not readily available in large quantities.
Orientations Futures
In the future, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% could be used in a variety of new applications. It could be used in the development of new pharmaceuticals, or in the development of new materials. Additionally, it could be used in the synthesis of new polymers, catalysts, and other materials used in the chemical industry. Finally, it could be used in the development of new analytical methods, or in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can be synthesized by a two-step process, involving the reaction of 4-trifluoromethylpyridine-2-carboxylic acid with trifluoromethoxybenzene in the presence of catalytic amounts of hydrochloric acid. The reaction is then followed by a hydrolysis step, which involves the addition of water to the reaction mixture. The hydrolysis reaction yields the desired 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% product in 95% purity.
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(6(16)17)15-2-5(3)18-8(12,13)14/h1-2H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGFFFMAFQKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
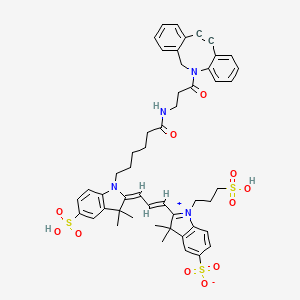
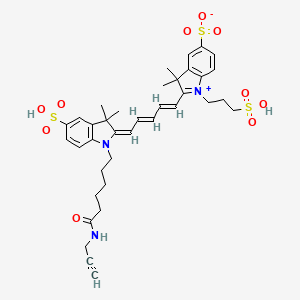
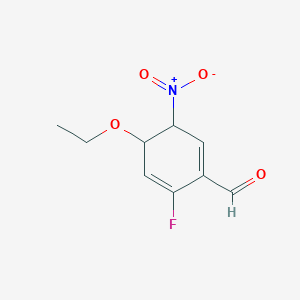
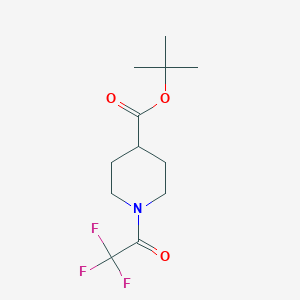
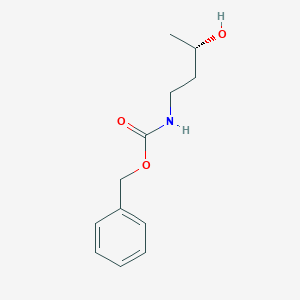
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)


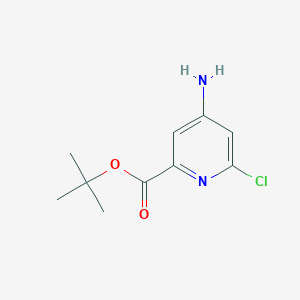

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
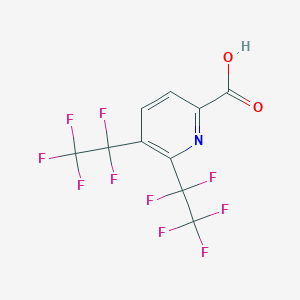
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)